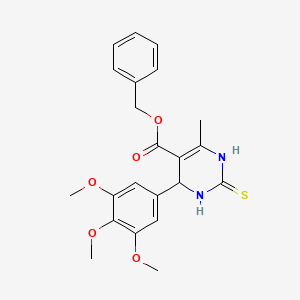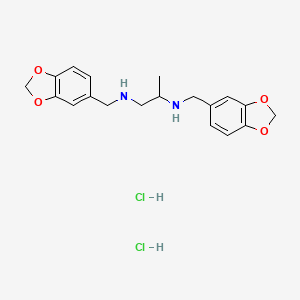![molecular formula C14H13ClINO B4052370 5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol](/img/structure/B4052370.png)
5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol
Overview
Description
5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol is an organic compound that features a phenol group substituted with chlorine and iodine atoms
Scientific Research Applications
5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and 5-chloro-2-hydroxyacetophenone.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-iodoaniline with 5-chloro-2-hydroxyacetophenone in the presence of a base such as potassium carbonate.
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating and the addition of a suitable catalyst, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Mechanism of Action
The mechanism by which 5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol
- 5-bromo-2-{1-[(4-iodophenyl)amino]ethyl}phenol
- 5-chloro-2-{1-[(4-bromophenyl)amino]ethyl}phenol
Uniqueness
5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol is unique due to the specific combination of chlorine and iodine substituents on the phenol ring
Properties
IUPAC Name |
5-chloro-2-[1-(4-iodoanilino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO/c1-9(13-7-2-10(15)8-14(13)18)17-12-5-3-11(16)4-6-12/h2-9,17-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYGXNZLQOTVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-CYCLOPROPYL-5-[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4052291.png)

![2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4052314.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]propanamide](/img/structure/B4052342.png)
![Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B4052350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)
![ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4052365.png)
![1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-isopropoxy-2-propanol hydrochloride](/img/structure/B4052373.png)
![1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4052385.png)
![8-(2-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4052391.png)


